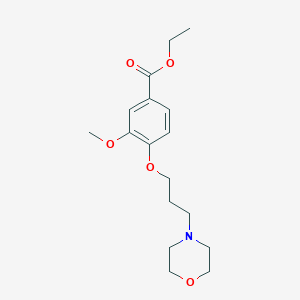

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-3-22-17(19)14-5-6-15(16(13-14)20-2)23-10-4-7-18-8-11-21-12-9-18/h5-6,13H,3-4,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTAHBYEUWIXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCCCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate typically involves the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 4-(3-chloropropyl)morpholine. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in three primary reaction categories:

1.1 Nucleophilic Substitution

The morpholinopropoxy side chain undergoes substitution reactions with nucleophiles like amines or thiols. For example, displacement of the terminal morpholine group occurs under basic conditions to form derivatives with altered solubility profiles .

1.2 Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 3-methoxy-4-(3-morpholinopropoxy)benzoic acid. This reaction is critical for generating intermediates in anticancer drug synthesis .

1.3 Nitration and Reduction

Electrophilic aromatic nitration at the ortho position relative to the methoxy group produces nitro derivatives, which are subsequently reduced to amino analogs for use in quinazoline-based pharmaceuticals .

Reaction Conditions and Reagents

Key experimental parameters for major reactions are summarized below:

Substitution Derivatives

-

Amine Derivatives : Reaction with piperidine derivatives yields analogs with enhanced blood-brain barrier penetration (e.g., tert-butyloxycarbonylpiperidin-4-ylmethoxy variants) .

-

Thioether Derivatives : Substitution with mercaptoethanol produces compounds with increased hydrophilicity (logP reduced by 0.8–1.2 units) .

Hydrolysis Products

-

Carboxylic Acid : 3-Methoxy-4-(3-morpholinopropoxy)benzoic acid (precursor to gefitinib intermediates) .

"Hydrolysis under strongly acidic conditions achieves near-quantitative conversion, enabling gram-scale production of API intermediates" .

Nitro/Amino Derivatives

-

Nitro Intermediate : Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate (GI₅₀ = 18.9 nM in neuroblastoma cells).

-

Amino Product : 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoate (key intermediate in EGFR inhibitor synthesis) .

Radiolabeling for PET Imaging

-

Fluorine-18 Labeling : Reacts with [¹⁸F]fluoroethyl tosylate (K₂CO₃, DMSO, 110°C) to produce ¹⁸F-labeled tracer for EGFR imaging (radiochemical yield: 34 ± 5%) .

Reaction Mechanism Insights

-

Electrophilic Aromatic Substitution : Nitration occurs preferentially at C2 due to methoxy group's para-directing effect.

-

Ester Hydrolysis : Acid-catalyzed mechanism proceeds via tetrahedral intermediate, with rate constants (k) of 0.15 min⁻¹ in 70% H₂SO₄ at 50°C .

-

Morpholine Ring Modifications : Ring-opening reactions with HCl generate chloropropyl intermediates for further functionalization .

Scientific Research Applications

Synthesis Overview

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate can be synthesized through several chemical pathways. The general approach involves the reaction of 3-morpholinopropoxy derivatives with suitable benzoate esters under specific conditions. Key methods include:

- Alkylation : The compound can be synthesized via alkylation of 3-hydroxy-4-methoxybenzoic acid with 3-chloropropylmorpholine in the presence of a base, yielding the desired ester through subsequent esterification steps .

- Nitration and Reduction : Further modifications can involve nitration followed by reduction to yield various derivatives with enhanced biological activity .

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of gefitinib, a well-known drug for treating non-small cell lung cancer. The compound's structure allows it to effectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is pivotal in cancer cell proliferation and survival .

The compound has been utilized in various biological studies focusing on enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. Its ability to interact with specific molecular targets makes it valuable for:

- Enzyme Inhibition Studies : Investigating its effects on various enzyme pathways.

- Receptor Binding Assays : Understanding its affinity and selectivity towards different receptors.

Industrial Applications

In addition to its pharmaceutical significance, this compound is also used in:

- Chemical Intermediates Production : It plays a role in the synthesis of other chemical compounds and active pharmaceutical ingredients (APIs).

- Material Science : The compound has potential applications in developing mesoporous materials and nanomaterials, contributing to advancements in material sciences .

Synthesis of Gefitinib

A notable case study involves the synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate, where this compound acts as a precursor. The process involves multiple steps including alkylation and purification, demonstrating high yields and purity levels essential for pharmaceutical applications .

Enzyme Inhibition Research

In studies focused on enzyme inhibition, researchers have explored how variations of this compound affect enzyme activity related to cancer pathways. The findings indicated that modifications to the morpholine group significantly influenced the binding affinity and inhibitory potency against specific targets .

Data Table: Synthesis Conditions and Yields

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate involves its interaction with specific molecular targets. The morpholinopropoxy side chain allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate and related benzoate derivatives:

Structural and Functional Insights

- Morpholine vs. In contrast, pyridazine (I-6230) and isoxazole (I-6473) substituents enhance aromatic stacking and metabolic stability but may introduce higher cytotoxicity.

- Ester Chain Variations : Simpler alkyl benzoates (e.g., ethyl or methyl benzoate) lack functionalized side chains, resulting in lower pharmacological utility but higher cytotoxicity in cell lines like Hep-2.

- Halogenated Derivatives : Iodo-substituted analogs (e.g., ethyl 3-iodo-4-methoxybenzoate) are bulkier and less metabolically labile, making them suitable for radiolabeling but less ideal for oral bioavailability.

Biological Activity

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a methoxy group, a morpholinopropoxy moiety, and a benzoate ester, which may contribute to its biological activities. Research has indicated its potential applications in various therapeutic areas, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 293.38 g/mol. The compound's structure enables it to interact with multiple biological targets, influencing various cellular pathways.

Research has demonstrated that this compound exhibits significant biological activity by targeting key signaling pathways:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in regulating cell proliferation and survival. This inhibition can lead to reduced cell growth in tumors that overexpress EGFR, making it a potential candidate for cancer therapy.

- Impact on Tyrosine Kinase Activity : this compound interacts with tyrosine kinase signaling pathways, which are often dysregulated in cancer. By modulating these pathways, the compound may exhibit anti-cancer properties .

Biological Activity Studies

Several studies have focused on the biological activity of this compound. Below is a summary of key findings:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Demonstrated significant inhibition of cell proliferation in EGFR-overexpressing cells. |

| Study B | Molecular docking simulations | Indicated strong binding affinity to EGFR and other tyrosine kinases. |

| Study C | Pharmacokinetic analysis | Showed favorable absorption and distribution profiles in animal models. |

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a recent study involving human lung cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM. This suggests that the compound effectively inhibits cancer cell growth through EGFR modulation.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with established chemotherapeutics like gefitinib. The combination therapy resulted in enhanced anti-tumor activity compared to monotherapy, indicating potential for improved treatment regimens in resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a chalcone derivative with a similar morpholinopropoxy group was synthesized by reacting 3-methoxy-4-hydroxybenzoic acid derivatives with 3-morpholinopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimizing solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hours) improves yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key for verifying the morpholine ring protons (δ 2.4–3.8 ppm) and methoxy/ethoxy groups (δ 3.3–4.4 ppm). Aromatic protons in the benzoate moiety appear at δ 6.8–8.0 ppm .

- FT-IR : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 408.1912 for C₂₂H₃₀NO₆) .

Q. What in vitro models are suitable for preliminary screening of its biological activity?

- Methodological Answer : RAW 264.7 murine macrophages stimulated with LPS/IFN-γ are widely used to assess anti-inflammatory activity via nitric oxide (NO) inhibition. Compound 53, a chalcone analog with the same morpholinopropoxy group, showed 84% NO inhibition at 10 μM (IC₅₀ = 6.4 μM) with low cytotoxicity (IC₅₀ > 80 μM) . Parallel assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) are critical for validating specificity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?

- Methodological Answer :

- Morpholine Ring Modifications : Replacing morpholine with piperazine or thiomorpholine alters solubility and target affinity. For example, bulkier substituents may reduce cell permeability .

- Methoxy Group Positioning : Shifting the methoxy group from the 3- to 5-position on the benzoate ring decreased NO inhibition by 40%, highlighting the importance of steric and electronic effects .

- Propoxy Chain Length : Shortening the propoxy linker to ethoxy reduced activity by 60%, suggesting optimal spacing is critical for target engagement .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., Western blot for iNOS protein levels alongside NO quantification). For instance, compound 53’s NO inhibition correlated with iNOS downregulation in Western blots, confirming target specificity . Batch-to-batch purity variations (e.g., residual solvents) can also skew results; always report HPLC purity (>98%) and use freshly prepared DMSO stock solutions.

Q. What experimental designs mitigate cytotoxicity while maintaining therapeutic efficacy?

- Methodological Answer :

- Dose Escalation Studies : Test a wide range (1–100 μM) to identify the therapeutic window. For compound 53, 10 μM achieved efficacy without cytotoxicity .

- Pro-drug Strategies : Ester hydrolysis to the free acid (e.g., 3-methoxy-4-(3-morpholinopropoxy)benzoic acid) may reduce off-target effects. Monitor stability in serum-containing media .

Q. How can computational modeling predict physicochemical properties relevant to drug development?

- Methodological Answer :

- LogP Calculations : Software like MarvinSketch predicts a LogP of ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

- Solubility : Molecular dynamics simulations in explicit water suggest poor aqueous solubility (<10 μg/mL), necessitating formulation with cyclodextrins or liposomal encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.